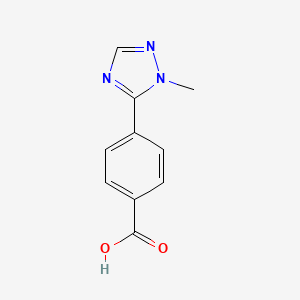

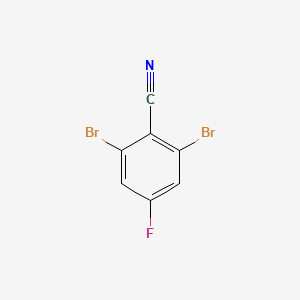

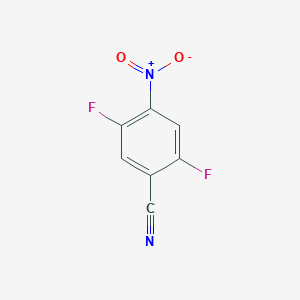

2,6-Dibromo-4-fluorobenzonitrile

Descripción general

Descripción

“2,6-Dibromo-4-fluorobenzonitrile” is a chemical compound with the CAS Number: 404928-18-3 . It has a molecular weight of 278.91 and is a solid at room temperature .

Synthesis Analysis

The synthesis of “2,6-Dibromo-4-fluorobenzonitrile” involves using tetrahydrofuran, potassium tert-butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The proportion of n-butyllithium to 3,5-difluorobromobenzene is 1.2:1 and the proportion of DMF to 3,5-difluorobromobenzene is 1.6:1 . This process produces 4-bromo-2,6-difluorobenzaldehyde, which is then used with methanoic acid and hydroxylamine hydrochloride to prepare the "2,6-Dibromo-4-fluorobenzonitrile" .

Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-fluorobenzonitrile” is represented by the formula C7H2Br2FN .

Physical And Chemical Properties Analysis

“2,6-Dibromo-4-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .

Aplicaciones Científicas De Investigación

2,6-Dibromo-4-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Br2FN . It’s a solid substance that should be stored in a dark place, sealed in dry, at room temperature . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

While specific applications for 2,6-Dibromo-4-fluorobenzonitrile were not found, fluorinated organic compounds like this one are known to have superior physicochemical properties due to the strong C-F single bond . They are widely used in medicine, biology, pesticides, and materials science .

For example, 2-fluorobenzonitrile, a structurally similar compound, has been studied using two-color resonance two photon ionization (2-color REMPI) and mass analyzed threshold ionization (MATI) spectroscopy . The precise excitation energy (band origin) and adiabatic ionization energy were determined . The density functional theory (DFT) at the levels of RB3LYP/aug-cc-pvtz, TD-B3LYP/aug-cc-pvtz, and UB3LYP/aug-cc-pvtz were used to calculate the stable structures and vibrational frequencies for the ground state S0, excited state S1, and cationic ground state D0, respectively .

-

2-Bromo-4-fluorobenzonitrile : This is a structurally similar compound to 2,6-Dibromo-4-fluorobenzonitrile . Although specific applications were not found, it’s worth noting that brominated and fluorinated organic compounds are widely used in various fields due to their unique properties .

-

2-Fluorobenzonitrile : This compound was used in the synthesis of 3-amino-1,2-benzisoxazoles and 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole . These compounds have potential applications in medicinal chemistry .

-

2-Bromo-4-fluorobenzonitrile : This is a structurally similar compound to 2,6-Dibromo-4-fluorobenzonitrile . Although specific applications were not found, it’s worth noting that brominated and fluorinated organic compounds are widely used in various fields due to their unique properties .

-

2-Fluorobenzonitrile : This compound was used in the synthesis of 3-amino-1,2-benzisoxazoles and 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole . These compounds have potential applications in medicinal chemistry .

Safety And Hazards

The compound is classified under the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

Propiedades

IUPAC Name |

2,6-dibromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIAUBBTDARMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)

![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)